N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine, commonly known as Mibefradil, is a calcium channel blocker that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
Mibefradil works by blocking voltage-gated calcium channels, which are responsible for regulating the influx of calcium ions into cells. By inhibiting these channels, Mibefradil can reduce the contractility of smooth muscle cells, leading to vasodilation and decreased blood pressure. It can also reduce the excitability of cardiac cells, leading to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
Mibefradil has been shown to have a number of biochemical and physiological effects in various cell types. It can reduce the release of neurotransmitters from neurons, inhibit the growth of cancer cells, and modulate the activity of ion channels in cardiac and smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Mibefradil in lab experiments is its specificity for calcium channels, which allows for precise control over its effects. However, its potency and potential toxicity can also be a limitation, as high concentrations may cause off-target effects or cell death.
Orientations Futures
There are several potential future directions for research on Mibefradil. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested as a potential therapy for pulmonary hypertension and other cardiovascular conditions. Additionally, further investigation into its mechanisms of action and potential side effects may help to elucidate its therapeutic potential.
Méthodes De Synthèse
The synthesis of Mibefradil involves the reaction of 2-naphthylguanidine with 4-methyl-6-(trifluoromethyl)-2-pyrimidinylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic steps to yield the final compound.
Applications De Recherche Scientifique
Mibefradil has been studied for its potential therapeutic applications in a variety of medical conditions, including hypertension, angina, and arrhythmias. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1-naphthalen-2-ylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5/c1-10-8-14(17(18,19)20)24-16(22-10)25-15(21)23-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H3,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBWNOOKWQXRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.